molecular formula C11H8ClNO4 B11862812 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid

5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid

Cat. No.: B11862812
M. Wt: 253.64 g/mol
InChI Key: VBCJNGHRLFWTPO-UHFFFAOYSA-N
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Description

5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methoxycarbonyl group at the 4th position, and a carboxylic acid group at the 7th position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid typically involves multiple steps, including halogenation, esterification, and cyclization reactions. One common method starts with the halogenation of an appropriate precursor, followed by esterification to introduce the methoxycarbonyl group. The final step often involves cyclization to form the indole ring structure.

Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material has been reported for similar compounds, involving steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its indole structure is known to interact with various biological targets.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Indole derivatives are known for their roles in treating diseases like cancer, diabetes, and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit enzymes like kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

  • 5-Bromo-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
  • 5-Fluoro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
  • 5-Iodo-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid

Comparison: Compared to its analogs, 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid may exhibit different reactivity and biological activity due to the presence of the chlorine atom. Chlorine is less reactive than bromine or iodine but more reactive than fluorine, which can influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

5-chloro-4-methoxycarbonyl-1H-indole-7-carboxylic acid

InChI

InChI=1S/C11H8ClNO4/c1-17-11(16)8-5-2-3-13-9(5)6(10(14)15)4-7(8)12/h2-4,13H,1H3,(H,14,15)

InChI Key

VBCJNGHRLFWTPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=C1C=CN2)C(=O)O)Cl

Origin of Product

United States

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